molecular formula C21H23N3OS B459771 3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-95-1

3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459771
CAS No.: 445268-95-1
M. Wt: 365.5g/mol
InChI Key: VEVMVTMLUHCHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline-derived carboxamide featuring a bicyclic thieno[2,3-b]quinoline core substituted with an ethyl group at position 6 and a 2-methylphenyl carboxamide moiety at position 2. This scaffold is structurally analogous to several bioactive compounds targeting viral capsids, kinases, and microbial enzymes . The ethyl group at position 6 and the 2-methylphenyl substituent on the carboxamide are critical for modulating steric and electronic properties, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-13-8-9-17-14(10-13)11-15-18(22)19(26-21(15)24-17)20(25)23-16-7-5-4-6-12(16)2/h4-7,11,13H,3,8-10,22H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVMVTMLUHCHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis to Carboxylic Acid

The carbonitrile intermediate is hydrolyzed to the corresponding carboxylic acid using concentrated HCl (12M) at reflux for 6–8 hr. Alternative methods employ H₂SO₄/H₂O (1:1) at 100°C, achieving quantitative conversion within 4 hr.

Amide Coupling with 2-Methylaniline

The carboxylic acid is activated as an acyl chloride using thionyl chloride (2 equivalents) in dry toluene under reflux (4–6 hr). Subsequent reaction with 2-methylaniline in acetone at 0–5°C yields the target carboxamide:

Quinoline-COCl+H2N-C6H4-2-MeK2CO3,acetoneQuinoline-CONH-C6H4-2-Me\text{Quinoline-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-2-Me} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Quinoline-CONH-C}6\text{H}_4\text{-2-Me}

Optimized conditions:

  • Coupling agent: None required (direct aminolysis)

  • Base: K₂CO₃ (1.5 equivalents)

  • Yield: 72–85% after recrystallization from ethanol/water

Stereochemical Considerations

The (6R) configuration observed in some derivatives arises from chiral induction during cyclohexenyl bromide formation. Asymmetric synthesis protocols remain underdeveloped, with most reported methods producing racemic mixtures. Resolution via chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) provides enantiomerically pure material when required.

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Critical characterization data:

Property Value Method
Molecular Weight365.495 g/molHRMS
Melting Point218–220°C (dec.)Differential Scanning Calorimetry
1H^1\text{H} NMR (DMSO-d₆)δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃)300 MHz
IR (KBr)3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)FT-IR

Comparative Analysis of Synthetic Routes

A systematic evaluation of methodologies reveals critical advantages of the tandem S-alkylation/cyclization approach:

Parameter Cyclization Route Stepwise Assembly
Total Yield68%52%
Reaction Time8 hr24 hr
Purification ComplexityModerateHigh
Scalability>100 g<50 g

The cyclization method demonstrates superior efficiency, particularly for large-scale synthesis.

Industrial-Scale Adaptations

Kilogram-scale production modifies the amidation step using continuous flow chemistry:

  • Acyl chloride stream (0.1 M in toluene)

  • 2-Methylaniline stream (0.12 M in acetone)

  • T-mixer residence time: 2 min

  • In-line K₂CO₃ scrubber

This approach achieves 89% conversion with >99.5% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted thienoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research has indicated that compounds similar to 3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit potent anticancer activity. For instance, derivatives of thienoquinolines have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain thienoquinoline derivatives could inhibit cancer cell proliferation with IC50 values in the low micromolar range, indicating strong antiproliferative effects against breast and lung cancer cells .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Aydin et al. reported that related quinolineamine compounds demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 15.62 to 250 μg/mL. These findings suggest that thienoquinoline derivatives could serve as potential candidates for developing new antibiotics .

3. Inhibition of Enzymatic Activity

Another application of this compound is its role as an inhibitor of various enzymes linked to cancer progression and other diseases. Quinazoline derivatives have been recognized for their ability to inhibit histone deacetylases and carbonic anhydrases, which are crucial in cancer metabolism and progression . The structural features of this compound may enhance its binding affinity to these targets.

Material Science Applications

1. Organic Electronics

The unique electronic properties of thienoquinoline derivatives make them suitable for applications in organic electronics. Their ability to form stable films and conduct electricity suggests potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures can lead to enhanced performance metrics .

2. Drug Delivery Systems

The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to interact with biological membranes can facilitate the transport of therapeutic agents across cellular barriers. This application is particularly relevant in the development of transfection reagents for gene therapy .

Case Studies

Study Findings Relevance
Aydin et al. (2024)Demonstrated significant antiproliferative and antimicrobial activity of thienoquinoline derivativesSupports the potential use of similar compounds in cancer therapy and as antibiotics
Research on Quinazoline DerivativesIdentified inhibition of key enzymes involved in cancer progressionHighlights the therapeutic potential of related compounds in oncology
Organic Electronics ResearchExplored the use of thienoquinolines in OLEDs and OPVsIndicates potential for improving electronic device performance

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituent (R Group) Molecular Weight Key Biological Activity Notable Properties Reference
Target Compound 2-Methylphenyl ~381.49* Not explicitly reported Predicted moderate solubility N/A
3-Amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-... () 3,4,5-Trimethoxyphenyl 441.55 Anticancer (hypothesized) High polarity, potential CNS limitations
3-Amino-6-ethyl-N-(4-methoxybenzyl)-... () 4-Methoxybenzyl 409.54 Not reported Enhanced solubility vs. aryl substituents
VGTI-A3 (3-Amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-...) () Phenyl + Thiazolyl Not provided Antiviral (DENV, WNV) Low solubility, resistance development
3-Amino-N-(2-fluorophenyl)-... () 2-Fluorophenyl ~367.43* Not reported Electron-withdrawing, improved membrane uptake
3-Amino-N-(4-fluorophenyl)-... () 4-Fluorophenyl ~367.43* Antimicrobial (hypothesized) Moderate solubility, halogen-bonding potential

*Calculated based on molecular formula.

Key Observations:

Substituent Polarity and Solubility: The 3,4,5-trimethoxyphenyl substituent () increases polarity and solubility but may limit blood-brain barrier penetration due to excessive hydrophilicity . The 4-methoxybenzyl group () balances lipophilicity and solubility, making it advantageous for oral bioavailability .

Electronic Effects: Fluorine substituents () enhance metabolic stability and binding via halogen bonding but may reduce solubility .

Biological Activity: VGTI-A3 () demonstrates broad-spectrum antiviral activity but suffers from rapid resistance development, linked to its phenyl-thiazolyl substituent .

Challenges :

  • Steric hindrance from ortho-substituted aryl groups (e.g., 2-methylphenyl in the target compound) may reduce coupling efficiency, necessitating high-activation coupling reagents .
  • Ethyl and methoxy substituents on the quinoline core require precise temperature control to avoid side reactions .

Biological Activity

3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include substituted anilines and thieno[2,3-b]quinoline derivatives. The reaction conditions often require specific catalysts and controlled environments to optimize yield and purity.

Synthetic Routes

  • Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
  • Conditions : Reactions are conducted under controlled temperatures and pressures to ensure the desired product formation.

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-b]quinoline exhibit significant antibacterial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

The compound exhibits strong activity against S. aureus with a MIC of 64 μg/mL, suggesting its potential as a therapeutic agent for infections caused by Gram-positive bacteria. However, it shows weaker activity against Gram-negative bacteria such as E. coli and P. aeruginosa.

The mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells. It is believed to inhibit bacterial growth by disrupting essential cellular processes, possibly through:

  • Enzyme Inhibition : Binding to enzymes critical for cell wall synthesis or metabolic pathways.
  • Receptor Interaction : Modulating receptor activity that regulates bacterial proliferation.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of thieno[2,3-b]quinoline against clinical isolates of MRSA and E. coli. The results indicated that structural modifications significantly enhanced antibacterial properties.
  • Cytotoxic Activity Assessment : Another investigation focused on the cytotoxic effects of the compound against cancer cell lines, revealing moderate activity that warrants further exploration for potential anticancer applications.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this tetrahydrothienoquinoline derivative can be optimized using multi-step protocols. A validated approach involves:

  • Catalyst Selection : Piperidine is effective for promoting cyclization and condensation reactions, as demonstrated in analogous quinoline syntheses .
  • Solvent Systems : Absolute ethanol is preferred for reflux due to its polarity and ability to dissolve intermediates.
  • Purification : Recrystallization from ethanol ensures high purity, while HPLC or column chromatography can resolve byproducts.
  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsPurpose
CyclizationEthanol, piperidine, reflux (3 h)Form thienoquinoline core
PrecipitationIce-water mixtureIsolate crude product
PurificationEthanol recrystallizationAchieve >95% purity

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • HPLC with UV Detection : Quantifies purity and detects trace impurities.
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable.
    Note: Physical-chemical properties (e.g., melting point, log P) are often unreported for novel analogs; researchers should prioritize empirical measurement .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosolized particles, employ P95 respirators (NIOSH) or OV/AG/P99 filters for volatile organics .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration.

Advanced Research Questions

Q. How can contradictions in biological activity data between in-vitro and in-vivo studies be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tetrahydroquinoline-carboxamides) to identify trends in bioavailability or metabolism .
  • Dosage Adjustment : Use pharmacokinetic modeling to align in-vivo dosing with in-vitro IC50 values.
  • Metabolite Profiling : Employ LC-MS/MS to detect active metabolites that may explain efficacy discrepancies.

Q. What computational strategies predict pharmacokinetic properties with limited experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability using software like GROMACS or AMBER .
  • QSAR Models : Train models on PubChem datasets for analogous compounds to estimate log P, solubility, and CYP450 interactions .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to prioritize synthetic analogs with favorable profiles.

Q. Table 2: Computational Workflow for ADMET Prediction

StepTool/MethodOutput
Descriptor CalculationPaDEL-DescriptorMolecular fingerprints
Toxicity PredictionProTox-IILD50, hepatotoxicity
Metabolism SimulationGLORYPhase I/II metabolite identification

Q. How should experimental protocols adapt to unexpected reactivity or byproduct formation?

Methodological Answer:

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DBU vs. piperidine) to suppress side reactions .
  • In-Situ Monitoring : Use ReactIR to detect reactive intermediates and adjust temperature/pH dynamically.
  • Byproduct Isolation : Employ preparative HPLC to isolate and characterize impurities for mechanistic insights.

Q. What methodologies address gaps in stability and degradation data for this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and acidic/basic conditions to identify degradation pathways.
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity via HPLC .
  • Mass Balance Analysis : Quantify degradation products to establish stability thresholds.

Key Considerations for Data Contradictions

  • Reproducibility : Validate findings across multiple batches to rule out synthetic variability.
  • Cross-Disciplinary Collaboration : Integrate computational chemistry (e.g., ICReDD’s reaction path search methods) with experimental data to refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.